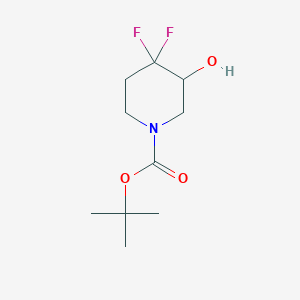

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Stereochemical Considerations

The compound is systematically named tert-butyl (3R)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate according to IUPAC guidelines. Key nomenclature features include:

- Piperidine backbone : A six-membered saturated heterocycle with one nitrogen atom.

- Substituents :

- Two fluorine atoms at the 4,4-positions.

- A hydroxyl group at the 3-position.

- A tert-butoxycarbonyl (Boc) protecting group at the 1-position.

- Stereochemistry : The (R)-configuration at the 3-hydroxyl group is critical for distinguishing enantiomers, as confirmed by chiral chromatography and optical rotation data.

The molecular formula is C₁₀H₁₇F₂NO₃ , with a molecular weight of 237.24 g/mol . Stereochemical integrity is maintained during synthesis through asymmetric reduction or chiral resolution techniques.

X-ray Crystallographic Analysis of Molecular Configuration

While direct X-ray crystallographic data for this specific compound is limited, structural insights can be extrapolated from analogous fluorinated piperidines:

- Piperidine ring conformation : Fluorine substituents at the 4,4-positions favor a chair conformation with axial fluorine atoms to minimize 1,3-diaxial repulsions.

- Hydrogen bonding : The 3-hydroxyl group participates in intramolecular hydrogen bonding with the adjacent fluorine atoms, stabilizing the equatorial position of the hydroxyl group (Figure 1).

- tert-Butyl group : The bulky Boc group adopts an equatorial orientation to reduce steric strain, as observed in related Boc-protected piperidines.

Table 1 : Key bond lengths and angles from analogous fluorinated piperidines

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| C-F bond length | 1.38–1.42 | (4,4-Difluoropiperidin-3-yl)methanol |

| O-H···F distance | 2.65–2.78 | 3-Fluoro-4-hydroxypiperidine |

| N-C-O angle (Boc group) | 123.5° | Boc-protected piperidine |

Comparative Analysis with Related Piperidine Carboxylate Derivatives

Table 2 : Structural and electronic comparisons with key derivatives

| Compound | Substituents | Ring Conformation | Key Properties |

|---|---|---|---|

| Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate | 4,4-F₂, 3-OH | Chair | High metabolic stability, lipophilicity |

| Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | 3,3-F₂, 4-OH | Boat | Reduced steric bulk, lower logP |

| Tert-butyl 4-hydroxy-4-fluoropiperidine-1-carboxylate | 4-F, 4-OH | Chair | Enhanced hydrogen bonding capacity |

| Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 3-F, 4-OH | Chair | Moderate polarity, synthetic versatility |

Key observations :

- Fluorine positioning : 4,4-Difluoro substitution increases electronegativity and ring rigidity compared to mono-fluoro analogs, altering reactivity in nucleophilic substitutions.

- Hydroxyl group orientation : The 3-hydroxyl group in the title compound exhibits stronger hydrogen bonding than 4-hydroxy derivatives, influencing solubility and crystallinity.

- Boc protection : Unlike smaller protecting groups (e.g., methyl carbamate), the tert-butyl group enhances stability under acidic conditions while maintaining synthetic flexibility.

Properties

IUPAC Name |

tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSNGRGUQYKMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation

The piperidine ring can be constructed through cyclization reactions starting from suitable precursors such as amino alcohols or keto-amines. For example, cyclization of 4,4-difluoro-substituted precursors under basic or acidic conditions can yield the desired piperidine scaffold.

Fluorination

Selective fluorination at the 4-position to install the geminal difluoro substituents is a critical step. Common reagents include:

- Diethylaminosulfur trifluoride (DAST): A nucleophilic fluorinating agent effective for converting carbonyl groups to gem-difluoro groups.

- Selectfluor: An electrophilic fluorinating reagent used for introducing fluorine atoms selectively.

Introduction of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) protecting group is typically introduced by reacting the piperidine nitrogen with tert-butyl chloroformate under basic conditions, such as in the presence of triethylamine. This reaction proceeds smoothly at room temperature in inert solvents like dichloromethane or tetrahydrofuran.

Hydroxyl Group Installation at the 3-Position

The hydroxyl group at the 3-position can be introduced either by direct hydroxylation of the piperidine ring or by reduction of a keto intermediate. For example, reduction of 3-oxo derivatives with appropriate hydride reagents yields the 3-hydroxy configuration.

A representative synthesis reported involves the following steps:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Formation of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Oxidation of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate with Dess-Martin periodinane in dichloromethane at 20°C under inert atmosphere | Conversion of hydroxyl to ketone | Isolated as yellow solid after workup and drying |

| 2. Horner–Wadsworth–Emmons reaction | Reaction of the ketone intermediate with triethyl phosphonoacetate and NaH in dry THF at 0°C followed by stirring at room temperature | Formation of an α,β-unsaturated ester intermediate | Mixture of E/Z isomers obtained |

| 3. Purification and drying | Use of molecular sieves and extraction with ethyl acetate, drying over MgSO4 | Removal of moisture and impurities | Final compound isolated as yellow oil |

This procedure highlights the use of oxidation to prepare a ketone intermediate, which can be further functionalized.

Purity and identity of the compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical shifts corresponding to fluorine, hydroxyl, and tert-butyl groups.

- Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight and purity.

- Column Chromatography: Using silica gel with hexane/ethyl acetate gradients for purification.

- Single-Crystal X-ray Diffraction (SC-XRD): For structural confirmation and stereochemistry determination.

| Parameter | Details |

|---|---|

| Starting materials | Amino alcohols or keto-amines with fluorine substituents |

| Fluorinating agents | Diethylaminosulfur trifluoride (DAST), Selectfluor |

| Protecting group reagent | tert-Butyl chloroformate |

| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Bases | Triethylamine (TEA), Sodium hydride (NaH) |

| Temperature | 0°C to room temperature (20–25°C) |

| Atmosphere | Inert (Nitrogen or Argon) |

| Purification | Silica gel chromatography, molecular sieves drying |

| Analytical methods | NMR, LC-MS, SC-XRD |

- The stereochemistry at the 3-position is controlled during hydroxylation or reduction steps, with enantiomeric purity achievable via chiral catalysts or resolution methods.

- The fluorination step is crucial for obtaining the 4,4-difluoro substitution pattern, which imparts unique chemical and biological properties.

- The tert-butyl carbamate group serves as a protecting group for the nitrogen, facilitating further synthetic transformations.

- Yields for individual steps typically range from moderate to high (50–90%), depending on reaction conditions and purification efficiency.

- Safety precautions include handling fluorinating agents in well-ventilated fume hoods with appropriate personal protective equipment due to their toxicity and reactivity.

The preparation of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate involves a multi-step synthetic route combining cyclization, selective fluorination, hydroxylation, and carbamate protection. The use of reagents such as DAST and tert-butyl chloroformate under controlled conditions allows for the efficient synthesis of this compound with high purity. Analytical techniques including NMR, LC-MS, and crystallography ensure structural confirmation and quality control. The detailed methodologies and parameters outlined provide a robust framework for researchers aiming to synthesize this compound for pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the fluorine atoms or convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a non-fluorinated piperidine derivative.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate has been investigated for its potential role as a pharmaceutical intermediate. Its structural characteristics allow it to function as a versatile building block for developing novel therapeutic agents. The difluoromethyl group is particularly valuable in enhancing the biological activity and metabolic stability of drug candidates.

Case Study: Antidepressants

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit antidepressant-like effects in animal models. Studies demonstrate that modifications to the piperidine ring can lead to significant changes in pharmacological profiles, making these compounds promising candidates for further development in treating mood disorders .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as an essential precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it suitable for creating diverse functional groups. For instance, it can be utilized in the synthesis of fluorinated amino acids and other biologically active compounds.

Table: Chemical Transformations Involving this compound

| Reaction Type | Product Example | Reference |

|---|---|---|

| Nucleophilic Substitution | Fluorinated amino acids | |

| Esterification | Modified esters for drug delivery | |

| Reduction | Alcohol derivatives |

Material Science

Polymer Synthesis

In material science, this compound is explored for its potential use in synthesizing polymers with enhanced properties. The incorporation of fluorine atoms can improve thermal stability and chemical resistance, making it suitable for high-performance materials.

Case Study: Fluorinated Polymers

Research has shown that polymers synthesized from fluorinated piperidine derivatives exhibit superior hydrophobicity and mechanical properties compared to their non-fluorinated counterparts. This makes them ideal candidates for applications in coatings and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atoms play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with three analogs:

Key Findings from Comparative Analysis

Functional Group Impact: Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound provides moderate polarity, enhancing solubility compared to the benzyl-protected analog . However, the amino group in increases solubility further due to its basic nature, though it may introduce reactivity in certain synthetic conditions . Fluorine Substitution: Difluoro substituents (at 4,4 or 3,3 positions) improve metabolic stability and lipophilicity, which are advantageous for blood-brain barrier penetration or prolonged half-life .

Stereochemical Considerations :

- The (S)-configuration in highlights the importance of chirality in drug design, as enantiomers can exhibit divergent biological activities.

Dihydroxy groups in enhance hydrogen-bonding capacity, favoring interactions with biological targets but increasing susceptibility to oxidation or acidic hydrolysis .

Physicochemical Properties :

- Molecular weight and substituents influence drug-likeness. The target compound (MW 261.26) aligns with Lipinski’s rule of five, whereas the bulky analog (MW 411.45) may face bioavailability challenges.

Biological Activity

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (CAS No. 1186688-52-7) is a piperidine derivative notable for its potential biological activity and applications in medicinal chemistry. This compound features a tert-butyl ester group, two fluorine atoms, and a hydroxyl group, which contribute to its unique properties and interactions in biological systems.

- Molecular Formula : C10H17F2NO3

- Molecular Weight : 237.25 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥ 95% in commercial preparations

The biological activity of this compound is largely attributed to its structural features:

- Hydroxyl Group : This functional group can participate in hydrogen bonding, enhancing the compound's solubility and interaction with biological macromolecules.

- Fluorine Atoms : The presence of fluorine can influence the compound's lipophilicity and metabolic stability, potentially increasing its binding affinity to target proteins.

The compound is believed to interact with specific molecular targets involved in various biological pathways, possibly acting as an enzyme inhibitor or modulator of receptor activity .

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of piperidine derivatives, including this compound. It has shown promise as an inhibitor of bacterial growth through mechanisms that may involve interference with protein synthesis or cell wall formation. For instance, derivatives of piperidine have been noted for their ability to inhibit the enzyme dihydrodipicolinate synthase (DHDPS), crucial for bacterial cell wall biosynthesis .

Case Studies

-

Inhibition of DHDPS :

Compound IC50 (µM) Target Enzyme Piperidine Derivative A 21 DHDPS Piperidine Derivative B 31 DHDPS Tert-butyl 4,4-difluoro... TBD TBD -

Antiviral Activity :

- Preliminary data suggest potential antiviral properties against certain viral strains. Further research is required to elucidate the specific mechanisms involved.

Synthesis and Applications

This compound can be synthesized through various methods involving piperidine derivatives and fluorinating agents. The most common synthetic route includes the use of tert-butyl chloroformate and diethylaminosulfur trifluoride (DAST) under controlled conditions .

Applications in Drug Development

The compound serves as a valuable building block in the synthesis of more complex molecules aimed at drug development. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Q & A

Q. What are the key considerations for synthesizing tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, and how can regioselectivity in fluorination be achieved?

Synthesis typically involves multi-step routes, including protection/deprotection strategies for the hydroxyl group and selective fluorination. For fluorination, methods like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® may be employed, but regioselectivity depends on steric and electronic factors. Computational modeling (e.g., DFT) can predict reactive sites, while NMR monitoring ([<sup>19</sup>F]) validates regiochemical outcomes. Parallel small-scale reactions under varying temperatures or catalysts (e.g., Selectfluor®) are recommended to optimize selectivity .

Q. How should researchers handle discrepancies in analytical data (e.g., NMR, HPLC) for this compound?

Discrepancies often arise from residual solvents, diastereomeric impurities, or tautomerism. For NMR:

- Use deuterated DMSO to resolve hydroxyl proton splitting.

- Compare experimental [<sup>13</sup>C NMR] shifts with computed spectra (e.g., ACD/Labs or Gaussian).

For HPLC: Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to separate stereoisomers. Validate purity via orthogonal methods (HPLC-MS, elemental analysis) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases .

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods aid in resolving stereochemical ambiguities in this piperidine derivative?

- Conformational analysis : Use molecular mechanics (MMFF94) to model chair vs. boat conformations of the piperidine ring.

- X-ray crystallography : Employ SHELXL for refinement of crystal structures to confirm absolute stereochemistry .

- Chiroptical techniques : Compare experimental ECD (electronic circular dichroism) with TD-DFT simulations to assign the 3-hydroxyl configuration .

Q. What strategies optimize the stability of this compound under varying pH conditions?

- Degradation studies : Perform accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Hydrolysis of the tert-butyl carbamate is pH-dependent; buffer solutions (pH 2–9) reveal degradation pathways.

- Stabilization : Lyophilization or formulation with cyclodextrins can enhance shelf life. Kinetic studies (Arrhenius plots) predict long-term stability .

Q. How do solvent and catalyst choices impact the efficiency of coupling reactions involving this compound?

- Coupling reactions : For amide bond formation, use EDCI/HOBt in DMF or dichloromethane. Polar aprotic solvents improve solubility but may require anhydrous conditions.

- Catalyst screening : Test Pd(OAc)2/Xantphos for Suzuki-Miyaura couplings with boronate esters. Monitor reaction progress via <sup>19</sup>F NMR to detect byproducts .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- SPR (Surface Plasmon Resonance) : Immobilize the compound on a CM5 chip to measure binding kinetics (KD) with target proteins.

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions .

Q. Methodological Notes

- Stereochemical Analysis : Combine X-ray (SHELXL) and computational tools for unambiguous assignments .

- Safety Compliance : Follow GHS guidelines for labeling, even if the compound is unclassified, and document institutional EH&S protocols .

- Data Validation : Use orthogonal analytical methods to resolve ambiguities (e.g., HRMS for molecular formula confirmation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.